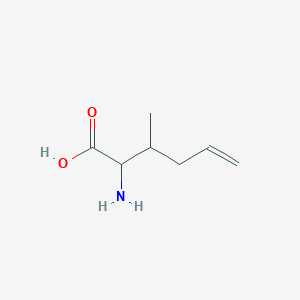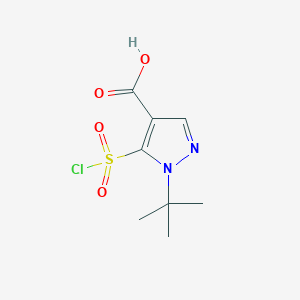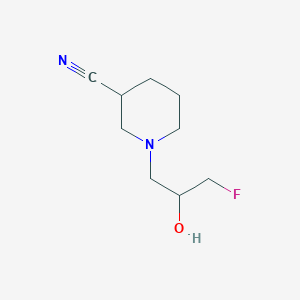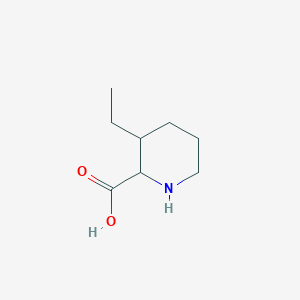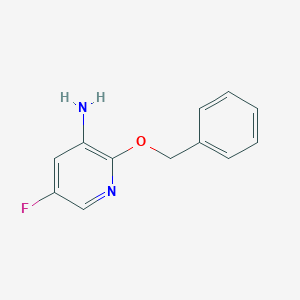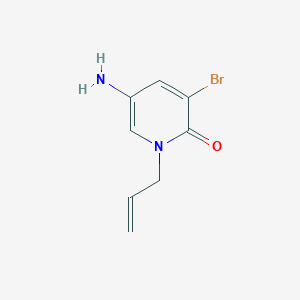![molecular formula C13H18O2 B13308450 1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one](/img/structure/B13308450.png)
1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one involves several steps. One common method is the Friedel-Crafts alkylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . Another method involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
化学反応の分析
Types of Reactions
1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
科学的研究の応用
1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the crosslinking of polymers by exposure to UV radiation. This property makes it valuable in the development of UV-curable resins for exterior coating applications.
作用機序
The mechanism of action of 1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one involves its ability to act as a photoinitiator. When exposed to UV radiation, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process, leading to the formation of crosslinked polymer networks . The molecular targets and pathways involved in this process include the activation of carbonyl groups and the formation of reactive intermediates.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound is also a photoinitiator used in the crosslinking of polymers.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another photoinitiator with similar applications in polymer chemistry.
Uniqueness
1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one is unique due to its specific structure, which imparts distinct chemical properties. Its ability to act as a photoinitiator under UV radiation makes it particularly valuable in applications requiring controlled polymerization processes.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-(2-hydroxy-5-propan-2-ylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-5-6-12(14)11(7-10)13(15)9(3)4/h5-9,14H,1-4H3 |
InChIキー |
ZVFSLKDKWOCHSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)O)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


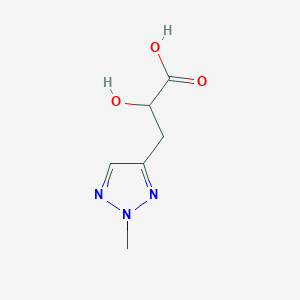
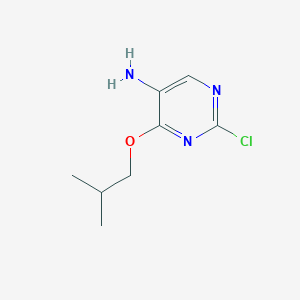
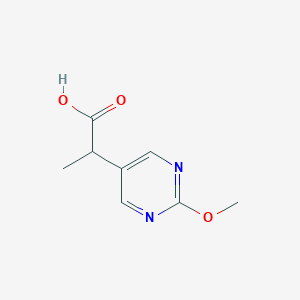
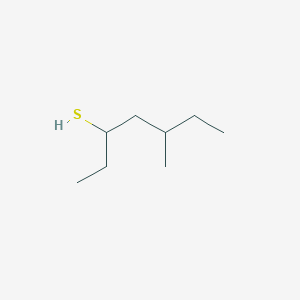
![2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
![7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13308390.png)
![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
